molecular formula C17H18N2 B2644787 9-(pyrrolidin-1-ylmethyl)-9H-carbazole CAS No. 111960-23-7

9-(pyrrolidin-1-ylmethyl)-9H-carbazole

Cat. No.: B2644787
CAS No.: 111960-23-7
M. Wt: 250.345
InChI Key: WKINPTMLCGBWCM-UHFFFAOYSA-N
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Description

9-(pyrrolidin-1-ylmethyl)-9H-carbazole: is a compound that features a carbazole core substituted with a pyrrolidin-1-ylmethyl group. Carbazole is a tricyclic aromatic compound known for its applications in organic electronics, pharmaceuticals, and as a building block in synthetic chemistry. The addition of a pyrrolidin-1-ylmethyl group enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(pyrrolidin-1-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with pyrrolidine in the presence of a suitable base and solvent. One common method is the nucleophilic substitution reaction where carbazole is treated with pyrrolidin-1-ylmethyl chloride under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-9-carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carbazole-9-carboxylic acid derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In synthetic chemistry, 9-(pyrrolidin-1-ylmethyl)-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and as a probe for biological assays. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

Industry: The compound is also used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies.

Mechanism of Action

The mechanism of action of 9-(pyrrolidin-1-ylmethyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrolidin-1-ylmethyl group can enhance the binding affinity and specificity of the compound to its molecular targets. In electronic applications, the compound’s ability to transport electrons and holes is crucial for its function in devices like OLEDs and OPVs.

Comparison with Similar Compounds

    Carbazole: The parent compound, known for its aromatic properties and applications in organic electronics.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle, used widely in medicinal chemistry.

    Indole: Another nitrogen-containing heterocycle with significant biological and chemical applications.

Uniqueness: 9-(pyrrolidin-1-ylmethyl)-9H-carbazole is unique due to the combination of the carbazole core and the pyrrolidin-1-ylmethyl group. This combination imparts distinct electronic and steric properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

9-(pyrrolidin-1-ylmethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)19(16)13-18-11-5-6-12-18/h1-4,7-10H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKINPTMLCGBWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111960-23-7
Record name 9-(pyrrolidin-1-ylmethyl)-9H-carbazole
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